molecular formula C18H16N2O2 B7783620 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid

Cat. No.: B7783620
M. Wt: 292.3 g/mol
InChI Key: PTETVQVNGDYLIU-UHFFFAOYSA-N
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Description

4-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a quinoline-derived benzoic acid compound characterized by a quinoline core substituted with methyl groups at positions 2 and 8, linked via an amino group to the para position of a benzoic acid moiety. This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the methyl groups and hydrogen-bonding capacity from the carboxylic acid and amino functionalities.

Its synthesis likely follows a pathway analogous to related derivatives, involving condensation of 2,8-dimethyl-4-chloroquinoline with 4-aminobenzoic acid under acidic conditions .

Properties

IUPAC Name

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-4-3-5-15-16(10-12(2)19-17(11)15)20-14-8-6-13(7-9-14)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTETVQVNGDYLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution with Methyl Groups:

    Amination: The amino group is introduced at the 4-position of the quinoline ring through a nucleophilic substitution reaction using ammonia or an amine.

    Coupling with Benzoic Acid: The final step involves coupling the substituted quinoline with benzoic acid through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of Lewis acids.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of para-aminobenzoic acid (PABA), including 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid, have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7This compound2.66
HepG2This compound1.73

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. Studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . The inhibition of AChE by analogs of PABA has been documented with promising results, suggesting potential therapeutic applications in treating cognitive disorders .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseThis compound7.49

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that this compound exhibits favorable binding interactions with proteins involved in cancer signaling pathways . This computational approach aids in understanding the mechanism of action and optimizing the structure for enhanced efficacy.

Case Study 1: Antitumor Efficacy

In a notable study, researchers evaluated the antitumor efficacy of several PABA analogs, including the quinoline derivative. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, demonstrating their potential as effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of PABA derivatives against oxidative stress-induced neuronal damage. The study found that treatment with this compound led to reduced apoptosis in neuronal cell cultures exposed to oxidative stressors .

Mechanism of Action

The mechanism of action of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.

    Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., -CF₃ in F01) increase melting points due to enhanced molecular rigidity and intermolecular interactions. The absence of substituents (F02) or methyl groups (F03) results in lower melting points .
  • Synthetic Yields : Yields for analogs range from 82–89%, suggesting that steric hindrance from 2,8-dimethyl groups might marginally reduce yields compared to F01 or F02 .

Computational and Crystallographic Analysis

  • SHELX Software : The refinement of crystal structures for related compounds (e.g., F01–F03) often employs SHELXL for small-molecule crystallography, ensuring high precision in bond length and angle measurements .
  • OLEX2 : Tools like OLEX2 enable visualization of intermolecular interactions, such as hydrogen bonds between the -COOH group and adjacent molecules, which are critical for understanding packing efficiency and stability .

Biological Activity

4-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article presents an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The findings are supported by various studies and include relevant data tables and case studies.

Chemical Structure and Properties

The compound is a derivative of para-aminobenzoic acid (PABA), which is known for its diverse biological activities. The incorporation of the quinoline moiety enhances its pharmacological profile. The structure can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

1. Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain synthesized Schiff bases derived from PABA showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) as low as 0.09 mmol/L .

Table 1: Antimicrobial Activity of PABA Derivatives

CompoundTarget BacteriaMIC (mmol/L)
This compoundS. aureus0.09
Schiff base derived from PABAB. subtilis0.09
PABAE. coli15.62

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study reported that derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.73 µM to 23.31 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG215.0
Schiff base derived from PABAMCF-71.73

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been linked to its ability to inhibit cyclooxygenase enzymes (COX). Studies have shown that certain derivatives possess a high selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .

Table 3: COX Inhibition Selectivity

CompoundCOX Inhibition Selectivity Index
This compound>3.46

4. Antioxidant Activity

The antioxidant properties of the compound are also noteworthy, with studies indicating that it exhibits significant radical scavenging activity comparable to established antioxidants like ascorbic acid . This property is crucial in mitigating oxidative stress-related diseases.

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of PABA, highlighting the enhanced biological activities conferred by structural modifications, particularly the introduction of quinoline moieties . The findings suggest that these modifications can lead to improved efficacy against both microbial pathogens and cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid with high purity?

  • Methodological Answer : Optimize coupling reactions between the quinoline and benzoic acid moieties using carbodiimide-based activators (e.g., EDC or DCC) under inert conditions. Monitor reaction progress via TLC and purify via recrystallization or column chromatography. Characterization by 1H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS ensures structural integrity. Adjust solvent polarity (e.g., EtOH/hexane) to improve yield .

Q. How should researchers address overlapping signals in NMR spectra of this compound?

  • Methodological Answer : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to resolve aromatic proton overlaps. For unresolved peaks (e.g., δ 171–173 ppm in 13C NMR), consider variable-temperature NMR or deuteration of labile protons. Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) and elemental analysis .

Q. What analytical methods are critical for confirming the compound’s stability during storage?

  • Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and humidity. Use HPLC with UV detection (λ ~254 nm) to monitor degradation products. Store lyophilized samples at –20°C in amber vials to prevent photodegradation. Purity >98% is achievable via repeated crystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Methodological Answer : Synthesize derivatives with modifications to the quinoline’s methyl groups or benzoic acid’s substituents. Test in vitro for enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays. Correlate activity trends with computational electrostatic potential maps (e.g., DFT calculations) to identify key pharmacophores .

Q. What crystallographic approaches are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Grow single crystals via slow evaporation in DMSO/water. Use SHELXT for structure solution and SHELXL for refinement. Validate with R-factor (<5%) and check for twinning using PLATON. Publish CIF files in the Cambridge Structural Database .

Q. How can molecular docking predict interactions between this compound and viral targets?

  • Methodological Answer : Dock the compound into the active site of influenza neuraminidase (PDB: 3CL0) using AutoDock Vina. Set grid parameters to cover catalytic residues (e.g., Arg152, Glu276). Validate docking poses with MD simulations (NAMD, 100 ns) and compare binding scores (ΔG) with oseltamivir .

Q. What experimental designs mitigate contradictions in biological assay data?

  • Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) to confirm activity. Replicate experiments in triplicate with blinded controls. For cytotoxicity, employ MTT and Annexin V assays to distinguish apoptosis from necrosis .

Q. How does the compound’s logP influence its pharmacokinetic profile?

  • Methodological Answer : Calculate logP via shake-flask method (octanol/water partition). Compare with HPLC-derived logD values at physiological pH. Optimize solubility by introducing polar groups (e.g., –SO2NH2) while maintaining membrane permeability in Caco-2 assays .

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